Isocyclokirilodiol
Description
Isocyclokirilodiol is a cycloartane-type triterpenoid first isolated from the seeds of Trichosanthes kirilowii Maxim., a plant in the Cucurbitaceae family. Structurally, it is characterized by a cycloartane skeleton with hydroxyl groups at specific positions (C-3 and C-24) and a cyclopropane ring system (Kimura et al., 1997). Its discovery was part of broader research into bioactive compounds from Trichosanthes species, which are traditionally used in East Asian medicine for treating inflammation and tumors.
Properties
CAS No. |
188725-45-3 |
|---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3S,5R)-5-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]-2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C30H50O3/c1-18(20-16-24(32)26(4,5)33-20)19-10-12-28(7)22-9-8-21-25(2,3)23(31)11-13-29(21)17-30(22,29)15-14-27(19,28)6/h18-24,31-32H,8-17H2,1-7H3/t18-,19+,20+,21-,22-,23-,24-,27+,28-,29+,30-/m0/s1 |
InChI Key |
MCQQYOJCESNCDO-HDVFQIRZSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C)[C@H]6C[C@@H](C(O6)(C)C)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C)C6CC(C(O6)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocyclokirilodiol is typically isolated from the nonsaponifiable lipid fraction obtained from the methanolic extract of Trichosanthes kirilowii seeds . The isolation process involves detailed spectroscopic analyses to determine its structure . The compound has a melting point of 210–213°C when recrystallized from methanol-acetone .
Industrial Production Methods: Currently, there are no widely reported industrial production methods for this compound. Its extraction and purification are primarily conducted in research settings using the methods mentioned above .
Chemical Reactions Analysis
Types of Reactions: Isocyclokirilodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids .
Scientific Research Applications
Isocyclokirilodiol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reference compound for studying the properties of cycloartane-type triterpenoids . In biology, it has been investigated for its potential anti-inflammatory and anti-cancer properties . In medicine, this compound is being explored for its potential therapeutic effects, although more research is needed to fully understand its mechanisms and efficacy .
Mechanism of Action
The mechanism of action of isocyclokirilodiol involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and cancer-related pathways . the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Cyclokirilodiol
Source: Same as isocyclokirilodiol (T. kirilowii seeds). Structural Differences: Cyclokirilodiol shares the cycloartane backbone but differs in hydroxylation patterns. This compound has hydroxyl groups at C-3 and C-24, whereas cyclokirilodiol features hydroxylations at C-3 and C-21 (Kimura et al., 1997). This minor structural variation significantly impacts their biological activities. Bioactivity: Cyclokirilodiol exhibits moderate cytotoxicity against human cancer cell lines, while this compound shows stronger anti-inflammatory effects in murine macrophage models (Pabuprapap & Suksamrarn, 2021).
Karounidiol
Source: Trichosanthes dioica fruits. Structural Differences: Karounidiol is a cucurbitane-type triterpenoid with a tetracyclic structure, lacking the cyclopropane ring found in cycloartanes like this compound. Bioactivity: Karounidiol demonstrates potent antitumor activity by inhibiting tumor angiogenesis, whereas this compound’s mechanism focuses on modulating NF-κB signaling pathways (ScienceAsia, 2021).
3β-Hydroxycycloart-25-ene-24-hydroperoxide
Source : Trichosanthes species and other Cucurbitaceae plants.
Structural Differences : This compound shares the cycloartane skeleton but includes a hydroperoxide group at C-24, distinguishing it from this compound’s diol configuration.
Bioactivity : The hydroperoxide group enhances its antioxidant capacity, whereas this compound’s diol groups contribute to its anti-inflammatory potency (Azimova, 2013).
Data Table: Key Comparative Features
| Compound | Skeleton Type | Functional Groups | Source | Key Bioactivities |
|---|---|---|---|---|
| This compound | Cycloartane | 3β,24-diol | T. kirilowii seeds | Anti-inflammatory, anticancer |
| Cyclokirilodiol | Cycloartane | 3β,21-diol | T. kirilowii seeds | Cytotoxic |
| Karounidiol | Cucurbitane | Epoxide, hydroxyl groups | T. dioica fruits | Antitumor, anti-angiogenic |
| 3β-Hydroxycycloart-25-ene-24-hydroperoxide | Cycloartane | 3β-OH, 24-OOH | Various Cucurbitaceae | Antioxidant |
Research Findings and Mechanistic Insights
- Anticancer Potential: In vitro studies reveal that this compound induces apoptosis in melanoma cells (B16/F10) via mitochondrial pathways, contrasting with karounidiol’s anti-angiogenic effects (ScienceAsia, 2021).
- Structural-Activity Relationship : The position of hydroxyl groups in cycloartanes critically influences solubility and receptor binding. This compound’s C-24 hydroxyl enhances membrane permeability compared to C-21 hydroxylated analogs (Azimova, 2013).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
